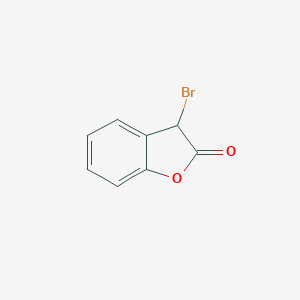

3-Bromo-2-coumaranone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSVEBOOHMKMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393057 | |

| Record name | 3-Bromo-2-coumaranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115035-43-3 | |

| Record name | 3-Bromo-2-coumaranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 3-Bromo-2-coumaranone?

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-coumaranone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-coumaranone (CAS No: 115035-43-3) is a halogenated heterocyclic compound belonging to the coumaranone family.[1] This guide provides a comprehensive overview of its core physical and chemical properties, drawing upon available data and contextualized by the characteristics of structurally related compounds. It is intended to serve as a vital resource for professionals in research and drug development, offering insights into its molecular structure, reactivity, and potential applications. The compound's utility as a versatile intermediate in organic synthesis, particularly for creating more complex heterocyclic systems, positions it as a molecule of significant interest.[1][2]

Molecular and Physicochemical Profile

3-Bromo-2-coumaranone is characterized by a fused ring system composed of a benzene ring and a brominated γ-lactone ring.[1] This structure imparts specific chemical reactivity and physical characteristics that are crucial for its application in synthesis and biological studies.

Core Compound Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 3-Bromo-1-benzofuran-2(3H)-one | N/A |

| Synonyms | 3-Brom-2-cumaranon, 3-bromo-3H-1-benzofuran-2-one | [3] |

| CAS Number | 115035-43-3 | [4][5] |

| Molecular Formula | C₈H₅BrO₂ | [3][4] |

| Molecular Weight | 213.03 g/mol | [3][4] |

| InChI Key | MXSVEBOOHMKMQG-UHFFFAOYSA-N | [4] |

Tabulated Physical Properties

The physical properties of 3-Bromo-2-coumaranone are summarized below. It is important to note that some of these values are predicted based on computational models and should be confirmed experimentally.

| Property | Value | Source(s) |

| Physical State | Solid, likely a crystalline powder. | Inferred from melting point and data on related compounds[6][7] |

| Appearance | Solution in ethyl acetate is clear, colorless to yellow. | [3][4] |

| Melting Point | 107-109 °C | [3][4] |

| Boiling Point | 236.5 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.768 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in ethyl acetate (25 mg/mL). | [3][4] |

| Vapor Pressure | 0.0472 mmHg at 25°C | [3] |

| Refractive Index | 1.639 (Predicted) | [3] |

| Flash Point | 96.8 °C | [3] |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a signal for the proton at the chiral center (C3). The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methine proton at the C3 position, adjacent to the bromine atom and the carbonyl group, would likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals. Key signals would include the carbonyl carbon of the lactone (expected around δ 170-180 ppm), the carbon bearing the bromine atom (C3), and the six carbons of the aromatic ring. For the related 3-(bromoacetyl)coumarin, characteristic signals are observed at δ 188.9 (ketonic C=O), 158.9 (lactonic C=O), and 35.6 (methylene carbon).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically found in the region of 1750-1780 cm⁻¹. Other significant bands would include C-Br stretching and C-H and C=C stretching from the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, at m/z 212 and 214, respectively.

Chemical Reactivity and Handling

Reactivity Profile

As a halogenated carbonyl compound, 3-Bromo-2-coumaranone is a versatile synthetic intermediate.[1] Its reactivity is primarily centered around the bromine atom and the lactone ring.

-

Nucleophilic Substitution: The bromine atom at the C3 position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position.[1]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the lactone ring.[1]

-

Allylation Reactions: The compound has been noted for its reactivity in nickel-catalyzed allylation reactions, leading to the formation of various derivatives.[1]

-

Chemiluminescence: Like other coumaranone derivatives, it may participate in chemiluminescence reactions upon activation, a property that is being explored for various analytical applications.[1][8]

The diagram below illustrates the core reactivity pathways of 3-Bromo-2-coumaranone.

Caption: Key reactivity pathways of 3-Bromo-2-coumaranone.

Storage and Safety

Proper handling and storage are essential when working with 3-Bromo-2-coumaranone.

-

Storage: The compound should be stored at 2-8°C.[3][4] It is classified as a combustible solid.[4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves, safety goggles (eyeshields), and a lab coat, is required. For handling powders, a type N95 (US) respirator or equivalent should be used to avoid inhalation.[4]

-

Hazards: While a detailed GHS classification is not consistently available, related brominated carbonyl compounds are known to be irritants to the skin, eyes, and respiratory system.[9][10] Standard precautionary measures for handling halogenated organic compounds should be followed.

Synthesis and Purification

General Synthesis Approach

The synthesis of 3-Bromo-2-coumaranone generally involves a two-step process, as depicted in the workflow below.

Caption: General synthetic workflow for 3-Bromo-2-coumaranone.

-

Starting Materials: The synthesis typically begins with a suitable phenolic precursor, such as 2-hydroxyphenylacetic acid or a related derivative.[1][7]

-

Bromination: An electrophilic brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), is used to introduce a bromine atom at the alpha-position to the carboxylic acid.[1]

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization (lactonization) to form the five-membered lactone ring of the coumaranone system. This step can often be induced by heat or with the aid of an acid or base catalyst.[1]

Purification Protocol

Purification of the crude product is typically achieved through standard laboratory techniques.

-

Extraction: After the reaction is complete, the product is often extracted from the aqueous reaction mixture using an appropriate organic solvent, such as ethyl acetate.

-

Washing: The organic layer is washed with water and brine to remove any water-soluble impurities and by-products.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Recrystallization/Chromatography: The crude solid is then purified, most commonly by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure 3-Bromo-2-coumaranone.

Applications in Research and Development

The unique structural features of 3-Bromo-2-coumaranone make it a valuable building block in several areas of chemical and pharmaceutical research.

-

Drug Discovery and Medicinal Chemistry: As a "bulk drug intermediate," this compound serves as a starting point for the synthesis of more complex molecules with potential therapeutic activity.[3] The coumaranone scaffold is present in various biologically active compounds.[7] Its utility as a precursor for diverse heterocyclic systems, such as thiazoles and pyrazoles, is particularly relevant, as these motifs are common in pharmaceuticals.[11]

-

Proteomics Research: 3-Bromo-2-coumaranone has been specifically identified for its use in proteomics, the large-scale study of proteins.[1] While the exact mechanism of its application in this field is not detailed, α-halocarbonyl compounds are often used as reactive probes to covalently label specific amino acid residues (like cysteine or histidine) in proteins, aiding in the identification and functional study of protein targets.

-

Material Science: The parent coumaranone structure is a key component in the synthesis of fluorescent and chemiluminescent dyes.[7][12] The potential for 3-Bromo-2-coumaranone to be functionalized into novel materials for applications in bioimaging, diagnostics, and sensors is an active area of interest.[8]

Conclusion

3-Bromo-2-coumaranone is a well-defined chemical entity with a range of established and potential applications. Its physical properties, characterized by a high melting point and solubility in organic solvents like ethyl acetate, make it amenable to standard synthetic laboratory procedures. The compound's true value lies in its chemical reactivity, which allows for its elaboration into a diverse array of more complex molecules. For researchers in drug discovery, proteomics, and material science, 3-Bromo-2-coumaranone represents a key intermediate with significant potential for innovation. Further research into its specific biological targets and the full scope of its synthetic utility will undoubtedly continue to expand its importance in the scientific community.

References

-

Abdel-Wahab, B. F., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. Available at: [Link]

-

Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]

-

Al-Zaydi, A. A. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules. Available at: [Link]

-

PubMed. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules. Available at: [Link]

-

Al-Zaydi, A. A. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. PubMed. Available at: [Link]

-

Chem Service. (2015). SAFETY DATA SHEET - Bromoacetone. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Coumaranone. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Coumaranone. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 3-Bromo-2-coumaranone. Retrieved from [Link]

-

Schramm, S., et al. (2013). Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. ARKIVOC. Available at: [Link]

-

ResearchGate. (n.d.). Generality of protocol and scope of 3-coumaranone and indanone. Retrieved from [Link]

-

Schramm, S., et al. (2013). Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. ResearchGate. Available at: [Link]

-

CHEMICAL POINT. (n.d.). 3-Bromo-2-coumaranone. Retrieved from [Link]

-

Villemin, D., et al. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. Available at: [Link]

-

Lippold, J., et al. (2024). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. MDPI. Available at: [Link]

-

Boussafi, K., et al. (2024). Double Condensation of 3-Coumaranone with Aromatic Carbonyl Compounds Catalyzed by Brønsted Hyperacids. Sciforum. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-2-chromenone. Retrieved from [Link]

Sources

- 1. Buy 3-Bromo-2-coumaranone | 115035-43-3 [smolecule.com]

- 2. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-Bromo-2-coumaranone 95 115035-43-3 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. chemscene.com [chemscene.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to 3-Bromo-2-coumaranone: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 3-Bromo-2-coumaranone (also known as 3-bromo-2,3-dihydro-1-benzofuran-2-one), a valuable heterocyclic intermediate in synthetic and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document details the compound's structure, synthesis, spectroscopic signature, reactivity, and its emerging role as a scaffold for potent enzyme inhibitors.

Core Molecular Identity and Physicochemical Properties

3-Bromo-2-coumaranone is a bicyclic lactone featuring a benzofuran core brominated at the alpha-position to the carbonyl group. This strategic placement of the bromine atom renders it an excellent leaving group, making the C3 position highly susceptible to nucleophilic attack and a key synthon for building molecular complexity.

IUPAC Name: 3-bromo-2,3-dihydro-1-benzofuran-2-one Synonyms: 3-Bromobenzofuran-2(3H)-one, 3-Bromo-2-coumaranone CAS Number: 115035-43-3[1]

The fundamental structure is visualized below:

Caption: Figure 2: Synthesis Workflow for 3-Bromo-2-coumaranone

Experimental Protocol

Step 1: Synthesis of 2-Coumaranone (Benzofuran-2(3H)-one)

-

Setup: Charge a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser with (2-hydroxyphenyl)acetic acid and a suitable water-immiscible solvent, such as xylene.

-

Reaction: Heat the mixture to reflux. The lactonization proceeds via intramolecular esterification, with the water byproduct being continuously removed azeotropically and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by observing the cessation of water collection.

-

Work-up: Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 2-coumaranone can be purified by distillation or used directly in the next step.

Step 2: Synthesis of 3-Bromo-2-coumaranone

Causality Note: This method is employed because the bromine-dioxane complex provides a controlled source of electrophilic bromine, which has proven more effective for this specific α-bromination than other common reagents.

-

Reagent Preparation: Prepare the dioxane-bromine complex by slowly adding bromine to 1,4-dioxane in an ice bath.

-

Reaction: Dissolve the 2-coumaranone from Step 1 in anhydrous diethyl ether. To this solution, add the prepared dioxane-bromine complex dropwise at room temperature.

-

Completion: Stir the reaction mixture until analysis (e.g., by TLC) indicates the complete consumption of the starting material.

-

Isolation: The reaction mixture is typically worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

Purification & Storage: The crude product is purified by recrystallization. The resulting 3-Bromo-2-coumaranone is noted to be unstable and should be used promptly or stored in a freezer to prevent decomposition. [2]

Spectroscopic and Analytical Characterization

A self-validating system of analytical data is crucial for confirming the identity and purity of 3-Bromo-2-coumaranone. The following data represents a typical spectroscopic signature for the compound.

| Technique | Data Interpretation and Typical Values |

| ¹H NMR | Aromatic Protons: Multiple signals expected in the range of δ 7.0-7.8 ppm. Methine Proton (C3-H): A singlet expected around δ 5.5-6.0 ppm. The chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine atom and carbonyl group. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 170-175 ppm. Brominated Carbon (C3): A signal around δ 45-55 ppm. Aromatic Carbons: Multiple signals in the range of δ 110-155 ppm. |

| IR Spectroscopy | Lactone C=O Stretch: A strong, characteristic absorption band is expected in the range of 1795-1815 cm⁻¹. The high frequency is characteristic of a five-membered lactone (γ-lactone) fused to an aromatic ring, which increases ring strain and shifts the carbonyl stretch to a higher wavenumber compared to acyclic esters or six-membered lactones. [3] |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 212 and 214 ([M]⁺ and [M+2]⁺). Key Fragments: Common fragmentation pathways include the loss of a bromine radical (M-Br) and the loss of a carbonyl group (M-CO). |

Chemical Reactivity: A Versatile Electrophile

The synthetic utility of 3-Bromo-2-coumaranone stems from its reactivity as an electrophile. The carbon atom at the C3 position is attached to two electron-withdrawing groups (the bromine and the carbonyl) and is readily attacked by a wide range of nucleophiles.

Core Mechanism: Nucleophilic Substitution (Sₙ2)

The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2). An incoming nucleophile (Nu⁻) attacks the C3 carbon, displacing the bromide ion in a single, concerted step.

Caption: Figure 3: Sₙ2 Reaction at the C3 Position

Protocol Example: Synthesis of S-(1-benzofuran-2(3H)-one-3-yl)isothiuronium bromide

This protocol demonstrates the reaction with thiourea, a sulfur-based nucleophile, to form a stable isothiuronium salt, which can serve as a precursor for various thiazole-containing heterocycles. [2]

-

Setup: In a round-bottom flask, dissolve 3-Bromo-2-coumaranone (1 equivalent) in a suitable polar aprotic solvent such as ethanol or acetone.

-

Addition: Add the substituted thiourea (1 equivalent) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid, leading to the precipitation of the isothiuronium salt.

-

Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting materials.

-

Isolation: Collect the precipitated solid by filtration, wash with cold solvent to remove any unreacted starting materials, and dry under vacuum. The resulting S-(1-benzofuran-2(3H)-one-3-yl)isothiuronium bromide is typically obtained in good yield and can be used for subsequent rearrangement reactions. [2]

Applications in Drug Development: A Scaffold for MAO-B Inhibitors

The 3-coumaranone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules. Derivatives of this structure have shown potent and selective inhibitory activity against monoamine oxidase B (MAO-B), an enzyme of significant interest for the treatment of neurodegenerative disorders. [4][5] Therapeutic Rationale: MAO-B is responsible for the degradation of dopamine in the brain. Inhibiting this enzyme increases dopaminergic neurotransmission, which is a key therapeutic strategy for managing the symptoms of Parkinson's disease. Selective MAO-B inhibitors are preferred as they avoid the "cheese effect" (a hypertensive crisis) associated with non-selective or MAO-A inhibition. [4] Research has shown that decorating the 3-coumaranone scaffold, particularly at the C6 position with various alkyloxy side chains, can produce compounds with potent and highly selective MAO-B inhibitory activity. [4]

Caption: Figure 4: 3-Coumaranone as a Scaffold for MAO-B Inhibitors

The potency of these derivatives is demonstrated by their half-maximal inhibitory concentration (IC₅₀) values, with several compounds exhibiting activity in the low nanomolar range.

| Compound Derivative | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| 6-(Benzyloxy)-3-coumaranone | 0.038 | 0.597 | 15.7 |

| 6-(3-Fluorobenzyloxy)-3-coumaranone | 0.016 | 2.15 | 134 |

| 6-(3-Chlorobenzyloxy)-3-coumaranone | 0.012 | 1.11 | 92.5 |

| 6-(3-Bromobenzyloxy)-3-coumaranone | 0.004 | 0.586 | 147 |

| Data synthesized from Petzer, J.P., et al. (2015).[4][5] |

Expertise Insight: The data clearly indicates that the 3-coumaranone scaffold is a highly effective platform for developing MAO-B inhibitors. The structure-activity relationship (SAR) suggests that substitution on the pendant phenyl ring of the benzyloxy side chain significantly modulates both potency and selectivity. The 3-bromo-substituted analog, for instance, is the most potent compound in this series, highlighting the nuanced role of electronic and steric factors in enzyme-inhibitor interactions. These findings validate the 3-coumaranone core as a promising starting point for further lead optimization in neurotherapeutics.

References

-

Čiernik, M., et al. (2014). Synthesis and rearrangement of substituted S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium-bromides. ResearchGate. [Link]

-

Petzer, J.P., et al. (2015). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. Drug Design, Development and Therapy, 9, 5599–5614. [Link]

-

SpectraBase. (n.d.). 3-bromo-3H-1-benzofuran-2-one. [Link]

-

Dhotare, B. B., et al. (2022). A Metal free approach to highly functionalized 3-substituted-3-arylbenzofuran-2(3H)-ones. New Journal of Chemistry. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran-3-one. [Link]

-

Petzer, J.P., et al. (2015). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. ResearchGate. [Link]

Sources

Navigating the Unknown: A Technical Safety and Handling Guide for 3-bromo-3H-1-benzofuran-2-one (CAS 115035-43-3)

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Scarcity and a Call for Caution

This guide addresses the safety and handling of the chemical compound identified by CAS number 115035-43-3, known as 3-bromo-3H-1-benzofuran-2-one. A thorough review of publicly available safety data has revealed a significant lack of comprehensive toxicological and ecological information for this specific compound. The primary available Safety Data Sheet (SDS) contains numerous sections with "no data available," particularly concerning hazard classifications and long-term health effects.[1]

Therefore, this document is constructed with a primary directive of utmost caution. In the absence of complete, validated data, it is imperative to treat this compound as potentially hazardous. The information provided herein is a synthesis of the limited available data for CAS 115035-43-3 and general best practices for handling novel or poorly characterized chemical entities. All procedures should be conducted with rigorous adherence to safety protocols and under the supervision of qualified personnel.

Section 1: Chemical Identification and Physical Properties

A precise understanding of the compound's identity is the foundation of safe handling.

| Identifier | Information |

| CAS Number | 115035-43-3 |

| Chemical Name | 3-bromo-3H-1-benzofuran-2-one |

| Synonyms | 3-bromo-2(3H)-benzofuranone, 3-Brom-2-cumaronon |

| Molecular Formula | C₈H₅BrO₂ |

| Molecular Weight | 213.03 g/mol |

| Physical State | Solid (based on melting point) |

| Melting Point | 107-109 °C |

Source: Echemi Safety Data Sheet[1][2]

Section 2: Hazard Assessment - A Landscape of Uncertainty

As of the latest revision of this guide, a complete GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for CAS 115035-43-3 is not available in the public domain. The available SDS for this compound does not provide pictograms, a signal word, or specific hazard and precautionary statements.[1]

This data gap necessitates a conservative approach to hazard assessment. The presence of a bromine atom and the lactone functional group suggests that the compound could possess irritant, sensitizing, or other toxic properties.

For informational purposes only, it is noted that structurally similar compounds (isomers or related derivatives) have been assigned GHS classifications. For instance, some brominated benzofuran derivatives are classified as skin and eye irritants, and may cause respiratory irritation. However, it is scientifically unsound to directly extrapolate these classifications to CAS 115035-43-3.

Therefore, it is recommended to handle this compound as if it possesses the following potential hazards until comprehensive data becomes available:

-

Acute toxicity (oral, dermal, inhalation)

-

Skin corrosion/irritation

-

Serious eye damage/eye irritation

-

Respiratory or skin sensitization

-

Specific target organ toxicity

Section 3: Prudent Handling and Storage Protocols

Given the unknown hazard profile, a multi-layered approach to exposure control is essential.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of 3-bromo-3H-1-benzofuran-2-one should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Containment: Procedures should be designed to minimize the generation of dust. Use of glove bags or other containment strategies should be considered for more hazardous operations.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The following PPE is considered the minimum requirement when handling this compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn at all times. Inspect gloves for integrity before each use and change them frequently, especially if contact with the compound is suspected.

-

Lab Coat/Coveralls: A flame-resistant lab coat or coveralls should be worn to protect street clothing.

-

Impervious Clothing: For larger quantities or in situations with a high risk of exposure, impervious clothing may be necessary.[1]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[1] The choice of respirator should be based on a thorough risk assessment.

Caption: Mandatory and risk-based PPE for handling CAS 115035-43-3.

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Recommended storage temperature is between 2-8°C.[2]

-

Store away from incompatible materials, such as strong oxidizing agents.

-

The storage area should be clearly marked with the identity of the compound.

Section 4: Emergency Procedures - Preparedness and Response

A clear and practiced emergency plan is critical.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and contact with the skin and eyes.[1]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[1]

-

Containment and Clean-up: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: The thermal decomposition of this compound may produce hazardous gases, including carbon oxides and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 5: Disposal Considerations

All waste generated from the handling of this compound must be treated as hazardous waste.

-

Waste Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. The material may be sent to a licensed chemical destruction facility.

-

Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste. Do not reuse empty containers.

Section 6: Transport Information

Conclusion: A Commitment to Proactive Safety

The current lack of comprehensive safety data for 3-bromo-3H-1-benzofuran-2-one (CAS 115035-43-3) demands a proactive and conservative approach to its handling. Researchers, scientists, and drug development professionals must operate on the principle of "assumed risk" and implement the stringent engineering controls, personal protective equipment, and handling protocols outlined in this guide. It is hoped that as this compound is further studied, a more complete and validated safety profile will emerge. Until then, caution and a steadfast commitment to safety are the most valuable tools in the laboratory.

References

- Echemi. (2019). 3-BROMO-2-COUMARANONE Safety Data Sheet.

- Echemi. (2024). 3-bromo-2-coumaranone.

Sources

Molecular weight and formula of 3-Bromo-2-coumaranone

An In-depth Technical Guide to 3-Bromo-2-coumaranone: Properties, Synthesis, and Applications

Executive Summary

3-Bromo-2-coumaranone (also known as 3-bromo-3H-1-benzofuran-2-one) is a halogenated heterocyclic compound built upon the privileged coumaranone scaffold. While the parent 2-coumaranone structure is found in various natural products, the introduction of a bromine atom at the C3 position transforms the molecule into a highly versatile and reactive intermediate for organic synthesis. Its significance lies in the electrophilic nature of the carbon bearing the bromine, making it a prime target for nucleophilic attack. This reactivity allows for the construction of a diverse array of more complex heterocyclic systems, many of which have demonstrated potent biological activities. This guide provides a comprehensive overview of the fundamental properties, a proposed synthetic and characterization workflow, key reactivity patterns, and critical applications of 3-Bromo-2-coumaranone, with a focus on its role in drug discovery and development.

Introduction to the 2-Coumaranone Scaffold

The coumaranone, or 2,3-dihydrobenzofuran-2-one, core is a bicyclic system where a benzene ring is fused to a five-membered γ-lactone ring.[1] This structural motif is the foundation for numerous natural products and pharmacologically active agents.[1] The inherent stability of the aromatic ring combined with the reactivity of the lactone and the adjacent methylene group provides a unique chemical profile. Strategic functionalization of this scaffold is a key interest in medicinal chemistry. The introduction of a bromine atom at the C3 position, creating 3-Bromo-2-coumaranone, generates a potent electrophilic center, thereby unlocking a wealth of synthetic possibilities for creating novel molecular architectures. This guide serves as a technical resource for researchers leveraging this key intermediate.

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. 3-Bromo-2-coumaranone is a solid at room temperature with defined physical characteristics.[2][3]

| Property | Value | Source(s) |

| Chemical Formula | C₈H₅BrO₂ | [2][3][4] |

| Molecular Weight | 213.03 g/mol | [2][3][4][5] |

| CAS Number | 115035-43-3 | [2][4][5] |

| Appearance | Off-white to pale yellow solid | [1] (for parent) |

| Melting Point | 107-109 °C | [2][3][5] |

| Solubility | Soluble in ethyl acetate (25 mg/mL) | [2][3] |

| SMILES String | BrC1C(=O)Oc2ccccc12 | [2] |

| InChI Key | MXSVEBOOHMKMQG-UHFFFAOYSA-N | [2][3] |

Synthesis and Structural Elucidation

The synthesis of 3-Bromo-2-coumaranone is predicated on the availability of the 2-coumaranone precursor. The parent scaffold can be synthesized through methods such as the intramolecular cyclization of (2-hydroxyphenyl)acetic acid.[1] The subsequent introduction of the bromine atom at the C3 position is a critical step.

Proposed Synthetic Workflow: Alpha-Bromination

The most direct and logical approach for the synthesis of 3-Bromo-2-coumaranone is the alpha-bromination of the 2-coumaranone ketone (lactone). This is a standard transformation in organic chemistry. The enol or enolate of the lactone carbonyl is reacted with an electrophilic bromine source, such as N-Bromosuccinimide (NBS), which is a common and effective reagent for alpha-bromination of ketones.

Caption: Proposed workflow for the synthesis of 3-Bromo-2-coumaranone.

Protocol: Experimental Procedure for Synthesis

This is a representative protocol based on established chemical principles.

-

Preparation : To a solution of 2-coumaranone (1.0 eq) in a dry, inert solvent such as carbon tetrachloride in a round-bottom flask, add N-Bromosuccinimide (1.1 eq).

-

Initiation : Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile), or irradiate the mixture with a UV lamp. The causality here is that the reaction proceeds via a radical mechanism, which requires initiation to begin the chain reaction.

-

Reaction : Reflux the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is nearing completion.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Bromo-2-coumaranone.

Protocol: Structural Characterization

Validation of the final product's identity and purity is non-negotiable. A multi-spectroscopic approach ensures a self-validating system of characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a characteristic singlet for the single proton at the C3 position, shifted downfield due to the adjacent bromine and carbonyl group.

-

¹³C NMR : The carbon spectrum will confirm the presence of eight distinct carbon atoms, including the carbonyl carbon of the lactone (typically ~170 ppm) and the carbon atom bonded to bromine (C3).

-

-

Infrared (IR) Spectroscopy : The IR spectrum serves to identify key functional groups. A strong absorption band around 1760-1780 cm⁻¹ is a definitive indicator of the carbonyl group within the five-membered lactone ring.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For 3-Bromo-2-coumaranone, the analysis will reveal a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity at m/z = 212 and 214 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This pattern is a trustworthy confirmation of a monobrominated compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-Bromo-2-coumaranone stems from its identity as an α-halo ketone. The bromine atom is a good leaving group, making the C3 position highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its use as a synthetic intermediate.[6]

Caption: Reactivity of 3-Bromo-2-coumaranone as a key synthetic intermediate.

This reactivity has been exploited to build a variety of heterocyclic systems. While many publications refer to the closely related 3-(2-bromoacetyl)-2H-chromen-2-one, the underlying principle of using the α-bromo carbonyl moiety as a handle for cyclization reactions is directly applicable.[7] By reacting 3-Bromo-2-coumaranone with various binucleophiles, one can construct fused or appended ring systems. For example, reaction with thiourea or thioamides can lead to the formation of thiazole rings, which are prevalent in many pharmaceutical agents.[7][8]

Relevance in Drug Discovery

Coumarin-based structures are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The utility of 3-Bromo-2-coumaranone is as a precursor to more complex molecules that exhibit these valuable therapeutic effects. For instance, heterocyclic compounds synthesized from bromo-coumarin intermediates have been screened for their in-vitro anticancer activity against various human cancer cell lines, with some derivatives showing significant cytotoxic effects.[8][9][10] The ability to readily introduce diverse functionalities at the C3 position allows for the creation of large chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds.

Safety, Handling, and Storage

Adherence to strict safety protocols is essential when working with reactive chemical intermediates. The following guidelines are based on available safety data sheets.[11][12][13]

| Parameter | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., Nitrile), and a lab coat.[2][11] | To prevent contact with eyes and skin. |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust.[3][11] | To prevent inhalation of dust or vapors. |

| Storage | Store in a tightly closed container in a cool, dry place.[3][11] Recommended storage temperature is 2-8°C.[2][5] | To maintain chemical stability and prevent degradation. |

| Fire Safety | Classified as a combustible solid.[2] Use appropriate extinguishing media for chemical fires. | To mitigate fire hazards. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations.[11][12] | To ensure environmental safety and regulatory compliance. |

Conclusion

3-Bromo-2-coumaranone is more than just a chemical compound; it is an enabling tool for chemical innovation. Its defined physicochemical properties, straightforward (though proposed) synthesis, and, most importantly, its predictable and versatile reactivity make it a valuable intermediate for researchers in organic synthesis and medicinal chemistry. The ability to leverage the C-Br bond to construct diverse and complex molecular scaffolds provides a direct pathway to novel compounds with potential therapeutic applications, particularly in the realm of oncology. This guide provides the foundational knowledge required for its safe and effective use in a professional research setting.

References

-

Chem Service. (2015). SAFETY DATA SHEET. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 3-Bromo-2-coumaranone. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. Retrieved from [Link]

-

Abdellattif, M. H., et al. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules. Retrieved from [Link]

-

Abdellattif, M. H., et al. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. National Center for Biotechnology Information. Retrieved from [Link]

-

Weiss, U., et al. (2006). Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. Arkivoc. Retrieved from [Link]

-

Abdellattif, M. H., et al. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Coumaranone. Retrieved from [Link]

Sources

- 1. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 2. 3-Bromo-2-coumaranone 95 115035-43-3 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 3-Bromo-2-coumaranone | CAS 115035-43-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Buy 3-Bromo-2-coumaranone | 115035-43-3 [smolecule.com]

- 7. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

A Spectroscopic Deep Dive: Elucidating the Structure of 3-Bromo-2-coumaranone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

The core structure of 3-Bromo-2-coumaranone consists of a benzofuran-2(3H)-one scaffold with a bromine atom at the chiral center, C3. This structure dictates the key features we anticipate in its spectra.

Caption: Chemical structure of 3-Bromo-2-coumaranone.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 3-Bromo-2-coumaranone is expected to be characterized by signals in the aromatic region and a distinct singlet for the methine proton at the C3 position. The analysis is based on the known spectrum of 2-coumaranone and the anticipated inductive effects of the bromine atom.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-2-coumaranone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | ~5.0 - 5.5 | Singlet (s) | N/A | The proton at C3 is adjacent to a bromine atom and a carbonyl group, both of which are electron-withdrawing. This deshielding effect will shift the signal significantly downfield compared to the CH₂ group in 2-coumaranone (which appears around 3.7 ppm). The absence of adjacent protons results in a singlet. |

| Ar-H | ~7.0 - 7.6 | Multiplet (m) | ~7-8 | The four aromatic protons will appear as a complex multiplet. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the benzene ring. Protons ortho and para to the oxygen atom will be more shielded (upfield) compared to those meta to it. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The presence of the bromine atom and the carbonyl group will have a pronounced effect on the chemical shifts of the adjacent carbon atoms.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

-

Parameters: A 90-degree pulse angle and a relaxation delay of 2-5 seconds are typically used. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C2) | ~170 - 175 | The carbonyl carbon of the lactone will be significantly deshielded and appear in the characteristic downfield region for esters/lactones. |

| C-Br (C3) | ~45 - 55 | The direct attachment of the electronegative bromine atom will cause a downfield shift of the C3 carbon signal. |

| C3a | ~125 - 130 | Aromatic quaternary carbon. |

| C4 | ~122 - 125 | Aromatic CH carbon. |

| C5 | ~128 - 132 | Aromatic CH carbon. |

| C6 | ~115 - 120 | Aromatic CH carbon, ortho to the oxygen, expected to be shielded. |

| C7 | ~135 - 140 | Aromatic CH carbon. |

| C7a | ~155 - 160 | Aromatic quaternary carbon attached to the oxygen atom, expected to be the most downfield of the aromatic carbons. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectrum of 3-Bromo-2-coumaranone will be dominated by a strong absorption band corresponding to the carbonyl stretching of the lactone ring. The presence of the aromatic ring will also give rise to characteristic absorptions.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1780 - 1760 | Strong | C=O stretch (lactone) | The five-membered lactone ring introduces ring strain, which typically increases the carbonyl stretching frequency compared to an acyclic ester. |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) | Skeletal vibrations of the aromatic ring. |

| ~1200 - 1100 | Strong | C-O stretch (ester) | Stretching vibration of the C-O single bond within the lactone ring. |

| ~750 - 700 | Strong | C-Br stretch | The carbon-bromine bond stretching vibration typically appears in the fingerprint region. |

| ~750 - 700 | Strong | Aromatic C-H bend (out-of-plane) | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |

Mass Spectrometry: Fragmentation and Molecular Ion

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 212 and 214 with a relative intensity ratio of approximately 1:1. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. The molecular formula is C₈H₅BrO₂.

-

Key Fragmentation Pathways:

-

Loss of Br•: A significant fragment is expected at m/z 133, corresponding to the loss of a bromine radical. This would result in a stable acylium ion.

-

Loss of CO: Fragmentation of the lactone ring can lead to the loss of a molecule of carbon monoxide (CO, 28 Da). A peak at m/z 184 and 186 could be observed.

-

Loss of Br• and CO: A subsequent loss of CO from the [M-Br]⁺ ion would lead to a fragment at m/z 105.

-

Benzofuran Cation: Further fragmentation could lead to the formation of a benzofuran cation radical at m/z 118.

-

Caption: Predicted major fragmentation pathways for 3-Bromo-2-coumaranone in EI-MS.

Conclusion

The spectroscopic analysis of 3-Bromo-2-coumaranone, though predictive in nature, provides a comprehensive and technically sound framework for its characterization. The key identifying features are the downfield singlet in the ¹H NMR, the characteristic carbonyl stretch in the IR, and the isotopic pattern of the molecular ion in the mass spectrum. This guide serves as a valuable resource for scientists working with this compound, enabling them to interpret experimental data with confidence and to further explore the chemistry of this intriguing molecule.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-coumaranone in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-coumaranone (CAS No: 115035-43-3), a key intermediate in synthetic organic chemistry and proteomics research.[1][2] An understanding of its solubility is critical for researchers and drug development professionals to ensure efficient reaction setup, purification, and formulation. This document combines theoretical principles with established experimental protocols to offer a robust understanding of the compound's behavior in various solvent systems.

Introduction to 3-Bromo-2-coumaranone and Its Physicochemical Properties

3-Bromo-2-coumaranone, with the molecular formula C₈H₅BrO₂, is a halogenated lactone built upon a benzofuranone core.[3] Its structure dictates its physical and chemical properties, including its solubility. The presence of a polar lactone functional group, a bromine atom, and an aromatic ring results in a molecule of moderate polarity.

A summary of its key physicochemical properties is presented in Table 1. The compound's solid state at room temperature and relatively high melting point suggest that significant energy is required to overcome its crystal lattice forces, a key factor in the dissolution process.[4][5]

Table 1: Physicochemical Properties of 3-Bromo-2-coumaranone

| Property | Value | Source(s) |

| CAS Number | 115035-43-3 | [2][3][4] |

| Molecular Formula | C₈H₅BrO₂ | [2][3][4] |

| Molecular Weight | 213.03 g/mol | [2][3][4] |

| Melting Point | 107-109 °C | [4][5] |

| Appearance | Off-white to pale yellow solid | [6] |

| XLogP3 | 2.042 | [5] |

| Polar Surface Area (PSA) | 26.3 Ų | [5] |

XLogP3 is a computed octanol-water partition coefficient, indicating moderate lipophilicity. A higher value suggests better solubility in nonpolar solvents. The Polar Surface Area (PSA) is the sum of surfaces of polar atoms in a molecule. It is a good indicator of the potential to form hydrogen bonds.

Solubility Profile: Theoretical Predictions and Known Data

The fundamental principle guiding solubility is "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity.[7] Based on the structure of 3-Bromo-2-coumaranone, which possesses both polar (lactone) and nonpolar (aromatic ring) characteristics, its solubility is expected to be highest in moderately polar solvents.

The known quantitative solubility in ethyl acetate is 25 mg/mL, which serves as a valuable benchmark.[4] Ethyl acetate is a moderately polar solvent, aligning with theoretical expectations. A predicted solubility profile in a range of common laboratory solvents is presented in Table 2.

Table 2: Predicted and Known Solubility of 3-Bromo-2-coumaranone

| Solvent | Solvent Type | Relative Polarity | Predicted Solubility | Rationale / Notes |

| Water | Polar Protic | 1.000 | Insoluble to Very Sparingly Soluble | The large nonpolar aromatic ring and the lack of strong hydrogen bond donating groups on the solute limit solubility in highly polar, protic water. |

| Methanol | Polar Protic | 0.762 | Sparingly Soluble | The polarity is lower than water, and it can engage in some dipole-dipole interactions, but the nonpolar part of the solute still limits high solubility. |

| Ethanol | Polar Protic | 0.654 | Sparingly to Moderately Soluble | Similar to methanol, but its slightly lower polarity may improve interaction with the solute's aromatic system. |

| Acetone | Polar Aprotic | 0.355 | Soluble | Good balance of polarity to interact with the lactone group without being too polar to be repelled by the aromatic ring. |

| Ethyl Acetate | Polar Aprotic | 0.228 | Soluble (25 mg/mL) | [Known Data] [4] Its moderate polarity is ideal for solvating this molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Soluble | Similar polarity to ethyl acetate; expected to effectively solvate the molecule. |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Soluble | Its ability to engage in dipole-dipole interactions makes it a good solvent for moderately polar compounds. |

| Chloroform | Polar Aprotic | 0.259 | Soluble | Similar to DCM, expected to be a good solvent. |

| Acetonitrile | Polar Aprotic | 0.460 | Moderately Soluble | Higher polarity than acetone may slightly reduce its effectiveness for this solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Soluble | A very strong polar aprotic solvent, likely to be effective. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Soluble | Another strong polar aprotic solvent that should effectively dissolve the compound. |

| Toluene | Nonpolar | 0.099 | Sparingly Soluble | The polarity is likely too low to effectively solvate the polar lactone group. |

| Hexane | Nonpolar | 0.009 | Insoluble | As a nonpolar alkane, it will not effectively solvate the polar functional groups of the solute. |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility profile, the equilibrium solubility method, commonly known as the shake-flask method , is recommended.[1][3] This technique is considered the gold standard for determining the thermodynamic solubility of a compound.[3][8]

Objective

To determine the saturation concentration of 3-Bromo-2-coumaranone in a selection of laboratory solvents at a controlled temperature (e.g., 25°C).

Materials

-

3-Bromo-2-coumaranone (solid)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination process.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 3-Bromo-2-coumaranone to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is formed.[3] A good starting point is to add approximately 5-10 mg of the solid.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours. The time required to reach equilibrium can vary and should be confirmed by sampling at different time points (e.g., 24h, 48h, 72h) until the measured concentration is stable.[3]

-

Sample Collection: After equilibration, remove the vials from the shaker and allow the excess solid to settle for at least 1 hour.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method with a UV detector. The concentration of 3-Bromo-2-coumaranone is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The final result is typically expressed in mg/mL or µg/mL.

Conclusion

3-Bromo-2-coumaranone is a compound of moderate polarity with a known solubility of 25 mg/mL in ethyl acetate.[4] Its solubility is predicted to be high in polar aprotic solvents such as acetone, THF, DCM, DMSO, and DMF, while being low in both highly polar (water) and nonpolar (hexane) solvents. The provided shake-flask experimental protocol offers a reliable and authoritative method for researchers to quantitatively determine the solubility in any solvent of interest, which is essential for the effective application of this compound in research and development.

References

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

-

Scribd. Solvent Polarity Table - Miller. [Link]

-

Chemistry For Everyone. How To Predict Solubility Of Organic Compounds?. YouTube, 12 Feb. 2025. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Wikipedia. 2-Coumaranone. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Melting Point of 3-Bromo-2-coumaranone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal properties of 3-Bromo-2-coumaranone, a key intermediate in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination and interpretation of the melting point and thermal stability of this compound. We will delve into the foundational principles of thermal analysis, present established data, and provide detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is designed to equip researchers with the necessary knowledge to confidently assess the thermal behavior of 3-Bromo-2-coumaranone and related molecules, ensuring data integrity and safe handling in a laboratory setting.

Introduction: The Significance of 3-Bromo-2-coumaranone in Medicinal Chemistry

3-Bromo-2-coumaranone, with the chemical formula C₈H₅BrO₂, is a halogenated derivative of 2-coumaranone.[1][2] The coumaranone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[3][4] The introduction of a bromine atom at the 3-position provides a versatile handle for further chemical modifications, making 3-Bromo-2-coumaranone a valuable building block for the synthesis of novel therapeutic agents.[5] Understanding the physicochemical properties of this intermediate is paramount for its effective use in multi-step syntheses, formulation development, and ensuring its stability during storage and handling.[6]

Physicochemical Properties of 3-Bromo-2-coumaranone

A foundational understanding of the key physical and chemical properties of a compound is essential before undertaking more complex thermal analysis. Below is a summary of the known properties of 3-Bromo-2-coumaranone.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrO₂ | [1][6] |

| Molecular Weight | 213.03 g/mol | [1][6] |

| CAS Number | 115035-43-3 | [1][2] |

| Appearance | Off-white to pale yellow solid | [3] |

| Melting Point | 107-109 °C | [6][7] |

| Solubility | Soluble in ethyl acetate | [6] |

| Storage Temperature | 2-8°C | [6] |

Melting Point Determination: A Critical Quality Attribute

The melting point is a fundamental thermodynamic property that provides a preliminary indication of a compound's purity. For 3-Bromo-2-coumaranone, the literature consistently reports a melting point in the range of 107-109 °C .[6][7] A sharp melting range is indicative of high purity, whereas a broad melting range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

A standard and widely accessible method for melting point determination is the use of a capillary melting point apparatus.

Methodology:

-

Sample Preparation: Finely powder a small amount of 3-Bromo-2-coumaranone.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set an initial rapid heating rate to approach the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

Thermal Stability: Unveiling the Decomposition Profile

While the melting point provides information about the solid-to-liquid phase transition, it does not fully describe the compound's behavior at elevated temperatures. Thermal stability is a critical parameter, especially in drug development, as it dictates storage conditions, shelf-life, and compatibility with manufacturing processes.

Currently, there is limited publicly available data on the specific thermal decomposition of 3-Bromo-2-coumaranone. A Safety Data Sheet for the compound indicates that data on its chemical stability, hazardous reactions, and decomposition products are not available.[7] Therefore, experimental determination of its thermal stability is crucial. The primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] This technique is invaluable for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with decomposition.[10][11]

Objective: To determine the onset of thermal decomposition and the mass loss profile of 3-Bromo-2-coumaranone.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-2-coumaranone into a TGA pan (typically platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass of the sample (%) as a function of temperature (°C).

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

The resulting TGA curve will show a stable baseline until the decomposition temperature is reached, at which point a downward step in the curve will indicate mass loss.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[12][13]

Objective: To determine the melting point, heat of fusion, and identify any exothermic decomposition events.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Bromo-2-coumaranone into a DSC pan (typically aluminum). Crimp a lid onto the pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting point but below the expected decomposition temperature (e.g., 150 °C) to observe the melt.

-

For decomposition analysis, a separate experiment ramping to a higher temperature (e.g., 400 °C) is recommended.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

An endothermic peak will correspond to the melting of the sample. The peak onset temperature is typically reported as the melting point, and the area under the peak corresponds to the heat of fusion.

-

An exothermic peak at higher temperatures would indicate a decomposition event. The onset of this exotherm is a measure of the thermal stability.

-

Interpreting the Data: A Holistic Approach

By combining the results from TGA and DSC, a comprehensive thermal profile of 3-Bromo-2-coumaranone can be established.

-

DSC will confirm the melting point and provide the heat of fusion. A sharp endotherm around 107-109 °C is expected. At higher temperatures, a broad exotherm would suggest a slow decomposition process, while a sharp exotherm would indicate a more rapid, potentially hazardous decomposition.

-

TGA will pinpoint the temperature at which mass loss begins, providing a clear indication of the onset of decomposition. The percentage of mass loss can also offer clues about the nature of the decomposition products.

The stability of the parent 2-coumaranone and its derivatives can be influenced by the lactone ring, which is susceptible to ring-opening reactions.[3] The presence of the electron-withdrawing bromine atom at the 3-position may influence the stability of the lactone ring and the overall thermal behavior of the molecule.

Conclusion and Recommendations

This technical guide has consolidated the known melting point of 3-Bromo-2-coumaranone and provided a detailed framework for the experimental determination of its thermal stability. The provided protocols for DSC and TGA are robust and will yield high-quality data for a comprehensive thermal profile.

Key Recommendations for Researchers:

-

Always perform a fresh melting point determination to confirm the purity of a new batch of 3-Bromo-2-coumaranone.

-

Conduct TGA analysis to establish the onset of thermal decomposition, which is a critical parameter for safe handling and storage.

-

Utilize DSC to not only confirm the melting point but also to screen for any potentially hazardous exothermic decomposition events.

-

Given the lack of available data, it is prudent to handle 3-Bromo-2-coumaranone with care at elevated temperatures until its thermal stability has been thoroughly characterized.

By following the methodologies outlined in this guide, researchers and drug development professionals can ensure the safe and effective use of 3-Bromo-2-coumaranone in their synthetic and formulation endeavors.

References

-

Chemical Point. (n.d.). 3-Bromo-2-coumaranone. Retrieved from [Link]

-

Wikipedia. (2023, December 2). 2-Coumaranone. Retrieved from [Link]

-

MDPI. (2023). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Retrieved from [Link]

-

MDPI. (2022). 5-Chlorocoumaranone-Conjugates as Chemiluminescent Protecting Groups (CLPG) and Precursors to Fluorescent Protecting Groups (FPG). Retrieved from [Link]

-

PubMed Central (PMC). (2017). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Coumaranone. Retrieved from [Link]

- Google Patents. (n.d.). EP1449838A1 - Process for the preparation of 2-coumaranone and substituted 2....

-

MDPI. (2018). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 3-Bromo-2-pentanone. Retrieved from [Link]

-

ChemRxiv. (2025). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Retrieved from [Link]

-

ResearchGate. (2025). Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy. Retrieved from [Link]

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

-

Ijmra.us. (2018). TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. Retrieved from [Link]

-

UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

INIS-IAEA. (n.d.). Energetics of 2- and 3-coumaranone isomers: A combined calorimetric and computational study. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 4. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 3-Bromo-2-coumaranone | 115035-43-3 [smolecule.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. tainstruments.com [tainstruments.com]

- 9. tainstruments.com [tainstruments.com]

- 10. researchgate.net [researchgate.net]

- 11. ijmra.us [ijmra.us]

- 12. researchgate.net [researchgate.net]

- 13. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

An In-Depth Technical Guide to Coumaranone Chemistry: Synthesis, Reactivity, and Applications

For researchers, medicinal chemists, and professionals in drug development, the coumaranone scaffold represents a privileged heterocyclic motif with a broad spectrum of biological activities and unique physicochemical properties. This guide provides a comprehensive overview of the core aspects of coumaranone chemistry, focusing on synthetic methodologies, characteristic reactivity, and key applications that drive current research interest.

Introduction to the Coumaranone Scaffold

Coumaranone, also known as benzofuranone, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a γ-butyrolactone ring.[1] Two isomeric forms exist: 2-coumaranone (1-benzofuran-2(3H)-one) and 3-coumaranone (1-benzofuran-3(2H)-one), differing in the position of the carbonyl group within the lactone ring. This structural variance imparts distinct chemical and biological properties to each isomer, making them versatile building blocks in medicinal chemistry and materials science.

The coumaranone framework is found in a number of natural products and serves as a key structural component in various pharmacologically active molecules, including agents with anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][3][4] Furthermore, certain 2-coumaranone derivatives have gained significant attention for their remarkable chemiluminescent properties.[5][6]

Synthesis of the Coumaranone Core